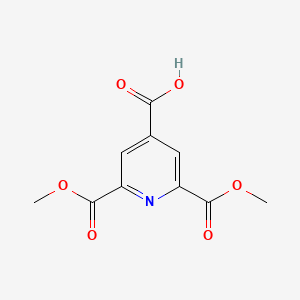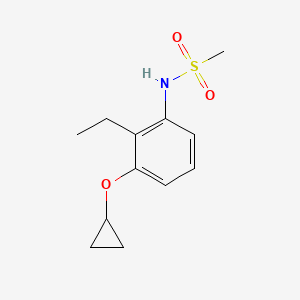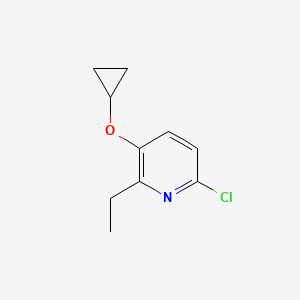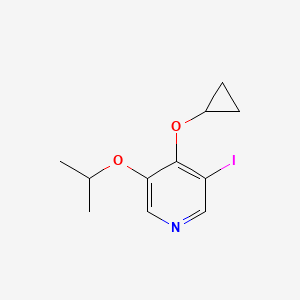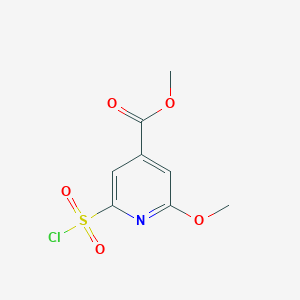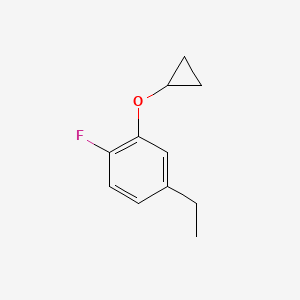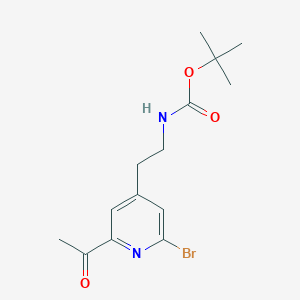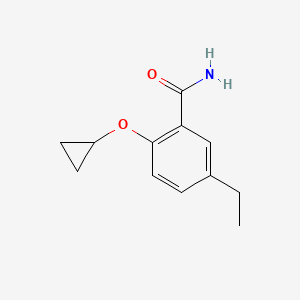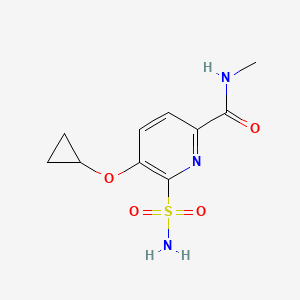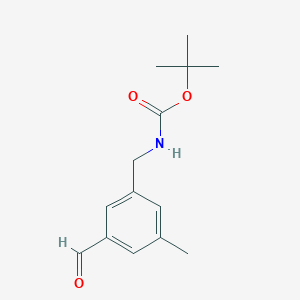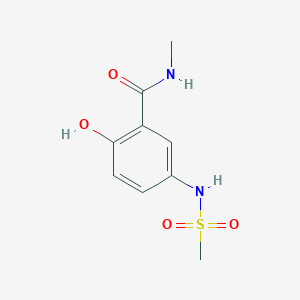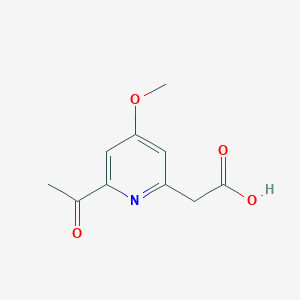
3-Cyclopropoxy-5-methylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-5-methylpyridin-4-amine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropoxy group at the 3-position, a methyl group at the 5-position, and an amine group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-methylpyridin-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically employs 5-bromo-2-methylpyridin-3-amine as a starting material, which is then coupled with cyclopropylboronic acid in the presence of a palladium catalyst and a base such as potassium phosphate . The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired product in moderate to good yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-5-methylpyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the cyclopropoxy group.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-5-methylpyridin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-5-methylpyridin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The exact pathways and targets depend on the specific application and the biological system being studied. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-5-methylpyridin-4-amine: A similar compound with a fluorine atom instead of a cyclopropoxy group.
5-Bromo-2-methylpyridin-3-amine: Another related compound used as a starting material in the synthesis of various pyridine derivatives.
Uniqueness
3-Cyclopropoxy-5-methylpyridin-4-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
1243460-71-0 |
|---|---|
Molekularformel |
C9H12N2O |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
3-cyclopropyloxy-5-methylpyridin-4-amine |
InChI |
InChI=1S/C9H12N2O/c1-6-4-11-5-8(9(6)10)12-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,10,11) |
InChI-Schlüssel |
OFPZUVPGDLGMHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC(=C1N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


